Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine

Dihydroorotate dehydrogenase inhibition Pyrimidine biosynthesis Immuno‑oncology target engagement

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a synthetically versatile pyrimidine derivative bearing a fluorine atom at the 5-position and an O‑linked N‑methylpiperidine at the 2-position. It is catalogued as a small-molecule probe with reported inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), the rate‑limiting enzyme of de novo pyrimidine biosynthesis , and is cited in patent literature as a scaffold for kinase-targeted antitumor agents.

Molecular Formula C10H14FN3O
Molecular Weight 211.24
CAS No. 2201614-52-8
Cat. No. B2401435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine
CAS2201614-52-8
Molecular FormulaC10H14FN3O
Molecular Weight211.24
Structural Identifiers
SMILESCN1CCC(CC1)OC2=NC=C(C=N2)F
InChIInChI=1S/C10H14FN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
InChIKeyGFYSHHNWGJWPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine (CAS 2201614-52-8) – Structural and Pharmacological Baseline for Procurement Decisions


5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a synthetically versatile pyrimidine derivative bearing a fluorine atom at the 5-position and an O‑linked N‑methylpiperidine at the 2-position. It is catalogued as a small-molecule probe with reported inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), the rate‑limiting enzyme of de novo pyrimidine biosynthesis [1], and is cited in patent literature as a scaffold for kinase-targeted antitumor agents [2]. The combination of a fluorine substituent and a piperidinyl-oxy moiety confers a distinct electronic and conformational profile that differentiates it from simpler pyrimidine building blocks used in medicinal chemistry campaigns.

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine – Why Generic Substitution Fails: Evidence of Functional Non‑Interchangeability


Substituting this compound with a generic pyrimidine building block or a close structural analog risks losing the specific electronic and steric features that govern its reactivity and biological interaction. The 5-fluoro substituent inductively tunes the π‑system of the pyrimidine ring, altering reaction kinetics in cross‑coupling and nucleophilic aromatic substitution, while the 2‑O‑(1‑methylpiperidin‑4‑yl) group provides a defined exit vector and hydrogen‑bond acceptor surface that are critical for target engagement. As shown in Section 3, even closely related analogs without fluorine or with alternative amino‑piperidine linkages display >10‑fold differences in DHODH inhibitory potency [1], and patent SAR tables explicitly list the 5‑fluoro‑2‑(1‑methylpiperidin‑4‑yloxy) motif as a distinct, non‑obvious substitution pattern that is not covered by generic Markush structures claiming broader piperidine‑linked pyrimidines [2].

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine – Product‑Specific Quantitative Evidence Guide


DHODH Inhibitory Activity: 5‑Fluoro‑2‑(N‑methylpiperidin‑4‑yloxy)pyrimidine vs. Brequinar and Patent‑Exemplified Analogs

The target compound inhibits human recombinant DHODH with an IC50 of 1.56 μM [1]. In contrast, the clinically studied DHODH inhibitor brequinar achieves an IC50 of approximately 10 nM against the same human enzyme [2], and a structurally related 5‑phenyl‑2‑aminopyrimidine analog (US8703811, Example 97) inhibits Plasmodium falciparum DHODH with an IC50 of 178 nM [3]. While the target compound is less potent than the clinical candidate, its moderate potency makes it a suitable tool compound for mechanistic studies where complete pathway shutdown is undesirable, and its distinct substitution pattern provides a starting scaffold for optimization campaigns.

Dihydroorotate dehydrogenase inhibition Pyrimidine biosynthesis Immuno‑oncology target engagement

Fluorine‑Enabled Metabolic Stability: Class‑Level Differentiation from Non‑Fluorinated Pyrimidine Analogs

The 5‑fluoro substituent on the pyrimidine ring blocks a primary site of oxidative metabolism (CYP450‑mediated hydroxylation at the unsubstituted 5‑position of pyrimidine) [1]. Non‑fluorinated 2‑alkoxypyrimidine analogs (e.g., 2‑methoxypyrimidine) are rapidly hydroxylated in rat and human liver microsomes, with reported half‑lives of <15 min [2]. While no direct microsomal stability comparison for this exact compound has been published, the well‑established electron‑withdrawing effect of fluorine at the 5‑position is a class‑level hallmark of metabolic shielding, reducing intrinsic clearance and extending the experimental window for cell‑based and in vivo assays.

Metabolic stability CYP450 resistance Fluorine substitution effects

Synthetic Utility as a Boronic Acid Coupling Precursor: Differentiation from 2‑Chloro‑5‑fluoropyrimidine

5‑Fluoro‑2‑[(1‑methylpiperidin‑4‑yl)oxy]pyrimidine serves as a direct precursor for Suzuki‑Miyaura cross‑coupling at the remaining electrophilic sites, without the need for pre‑activation of the 2‑position [1]. In contrast, the widely used building block 2‑chloro‑5‑fluoropyrimidine requires orthogonal protection/deprotection strategies if the chlorine is to be preserved for a second diversification step, and the chloro substituent is prone to nucleophilic displacement by amine solvents under basic conditions [2]. The O‑linked piperidine in the target compound acts as a robust, non‑displaceable ether that remains inert during Pd‑catalyzed couplings, enabling sequential C–C bond formation at other positions with yields typically >60% [1].

Suzuki–Miyaura cross‑coupling Building block reactivity Chemoselectivity

Physicochemical Property Differentiation: Rotatable Bond Count and Hydrogen‑Bond Acceptor Profile vs. 5‑Fluoro‑2‑piperidin‑4‑ylaminopyrimidine

The target compound has a rotatable bond count of 2 and a hydrogen‑bond acceptor count of 5 (primarily from the pyrimidine N atoms and the ether oxygen) [1]. Replacing the ether linkage with an amino linker (5‑fluoro‑2‑piperidin‑4‑ylaminopyrimidine) increases the rotatable bond count to 3 and adds a hydrogen‑bond donor (N‑H), which is predicted to decrease passive membrane permeability by approximately 0.5–1.0 log units based on the Rule‑of‑5 and Vilar permeability models [2]. The absence of a hydrogen‑bond donor in the target compound (HDC = 0) positions it more favorably for blood‑brain barrier penetration or intracellular target access when compared to amino‑linked analogs.

Physicochemical profiling Ligand efficiency Permeability prediction

Cannabinoid Receptor Activity Report: Preliminary Differentiation from CB1‑Selective Agonists

Vendor-provided data (which must be verified by independent replication) indicates that 5‑fluoro‑2‑[(1‑methylpiperidin‑4‑yl)oxy]pyrimidine exhibits high affinity for both CB1 and CB2 cannabinoid receptors, with functional EC50 values in the sub‑micromolar range [1]. If validated, this dual CB1/CB2 profile would differentiate it from selective CB1 agonists (e.g., arachidonyl‑2'‑chloroethylamide, ACEA, CB1‑selective at 1.4 nM) and CB2‑selective agonists (e.g., JWH‑133, CB2‑selective at 3.4 nM). However, no peer‑reviewed cannabinoid binding data for this specific compound are currently available.

Cannabinoid receptor pharmacology CB1/CB2 affinity GPCR probe

Information Transparency Statement: Limitations of Currently Available Comparative Data

The current public literature for 5‑fluoro‑2‑[(1‑methylpiperidin‑4‑yl)oxy]pyrimidine (CAS 2201614-52-8) contains few peer‑reviewed, direct head‑to‑head comparisons with close structural analogs. The DHODH IC50 value (1.56 μM) is the only quantitative biochemical endpoint traceable to an authoritative database (BindingDB/ChEMBL). No published selectivity panel data, in vivo pharmacokinetic profiles, cellular cytotoxicity panels, or thermal stability shift assays were identified in the search process. Consequently, procurement decisions must weigh the moderate DHODH potency and the fluorine‑metabolism class advantage against the absence of direct comparative selectivity and toxicity data. Investigators requiring compounds with well‑characterized, wide‑ranging selectivity profiles should consider this evidence gap before committing to large‑scale procurement.

Data integrity Evidence gap analysis Procurement risk assessment

5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine – Best Research and Industrial Application Scenarios Derived from Quantitative Evidence


DHODH Partial Inhibition Probe for Pyrimidine Starvation Studies in Cancer Cell Lines

The compound's moderate DHODH IC50 (1.56 μM) [1] makes it suitable as a chemical probe for inducing sub‑maximal pyrimidine nucleotide depletion—an effect that mimics physiological metabolic stress rather than complete pathway blockade. In contrast to brequinar (IC50 ~10 nM), which rapidly shuts down pyrimidine biosynthesis and triggers acute cytotoxicity, the target compound enables dose‑response studies spanning partial to near‑complete DHODH inhibition, facilitating the dissection of adaptive metabolic rewiring in cancer cells.

Late‑Stage Diversification Building Block for Kinase‑Targeted Compound Libraries

The O‑linked piperidine ether serves as a stable, non‑displaceable group during Pd‑catalyzed cross‑coupling, allowing chemists to introduce aryl or heteroaryl substituents at the 4‑position of the pyrimidine ring without protecting group manipulations [2]. This enables high‑throughput library synthesis of Aurora kinase or FAK/PTK2 inhibitor candidates, where the 5‑fluoro and 2‑(N‑methylpiperidin‑4‑yloxy) pharmacophores are explicitly claimed to contribute to kinase selectivity [2].

Comparative Metabolic Stability Assessment of Fluorinated vs. Non‑Fluorinated Pyrimidine Probes

The predicted metabolic stability advantage conferred by the 5‑fluoro substituent [3] positions the compound as a reference standard in intrinsic clearance assays. Researchers comparing matched‑pair fluorinated and non‑fluorinated analogs can use this compound to quantify the magnitude of fluorine‑mediated metabolic shielding in their specific assay system, generating data that informs lead optimization campaigns and metabolic soft‑spot identification programs.

Early‑Stage Exploratory Research in CNS Drug Discovery (With Permeability Caveat)

The absence of hydrogen‑bond donors (HDC = 0), low rotatable bond count (2), and moderate TPSA (~39.2 Ų) predict favorable passive CNS penetration compared to amino‑linked pyrimidine analogs [4]. Researchers investigating CNS targets can use the compound for initial brain‑penetration proof‑of‑concept studies, with the expectation that the physicochemical profile supports blood‑brain barrier transit, though direct P‑gp efflux and brain‑to‑plasma ratio data remain to be experimentally determined.

Quote Request

Request a Quote for 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.